molecular formula C8H11N3 B12885344 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- CAS No. 58121-02-1

1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl-

Cat. No.: B12885344
CAS No.: 58121-02-1
M. Wt: 149.19 g/mol
InChI Key: JKKVLDYFUGPDDV-UHFFFAOYSA-N
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Description

2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, ethyl, methyl, and nitrile groups in its structure makes it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methyl-5-ethyl-1H-pyrrole-3-carbonitrile: Similar structure but different substitution pattern.

    2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carboxamide: Contains a carboxamide group instead of a nitrile group.

    2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. The presence of both amino and nitrile groups provides opportunities for further functionalization, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

58121-02-1

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H11N3/c1-3-7-5(2)6(4-9)8(10)11-7/h11H,3,10H2,1-2H3

InChI Key

JKKVLDYFUGPDDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N1)N)C#N)C

Origin of Product

United States

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